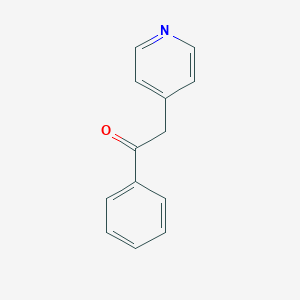
1-Phenyl-2-(pyridin-4-yl)ethanone
Übersicht
Beschreibung
1-Phenyl-2-(pyridin-4-yl)ethanone is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 1-Phenyl-2-(pyridin-4-yl)ethanone, they do provide insights into similar compounds, which can be used to infer certain aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of 1-phenyl-2-(2-pyridyl)ethanol from the Knoevenagel condensation reaction between 2-methylpyridine and benzaldehyde . This suggests that similar methods could potentially be applied to synthesize 1-Phenyl-2-(pyridin-4-yl)ethanone.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Phenyl-2-(pyridin-4-yl)ethanone has been characterized using various techniques such as X-ray diffraction, which provides detailed information about the crystal structure and intermolecular interactions . These studies often reveal the presence of hydrogen bonding and other supramolecular interactions that can influence the stability and properties of the crystals.
Chemical Reactions Analysis
The reactivity of the carbonyl group in compounds like 1-Phenyl-2-(pyridin-4-yl)ethanone is a key feature, as indicated by the negative charge distribution over the carbonyl group in related molecules, making it a site for nucleophilic attack . Additionally, the presence of substituents on the phenyl or pyridyl rings can influence the electronic properties and reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-Phenyl-2-(pyridin-4-yl)ethanone, such as melting points and packing efficiency, have been correlated with their molecular structures . The introduction of different functional groups can lead to significant changes in these properties, as seen with the carboxylic acid derivative discussed in one of the studies . Furthermore, the presence of substituents like fluorine can enhance certain properties, such as the first hyperpolarizability, indicating potential applications in nonlinear optics .
Relevant Case Studies
Several of the papers discuss the potential applications of compounds similar to 1-Phenyl-2-(pyridin-4-yl)ethanone. For instance, molecular docking studies suggest that certain derivatives may exhibit inhibitory activity against enzymes like TPII and KSP, which could be relevant for anti-neoplastic therapies . Another study identified a novel cathinone derivative, highlighting the importance of such compounds in forensic and clinical contexts .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
1-Phenyl-2-(pyridin-4-yl)ethanone has been utilized in various synthesis applications. For example, it has been used in the one-pot non-cyanide synthesis of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, a method regarded as an alternative for synthesizing 3-cyanoisoquinolines (Kopchuk et al., 2017). Additionally, its derivatives have been synthesized and evaluated for antiviral activity against HSV1 and HAV-MBB, showcasing its potential in medicinal chemistry (Attaby et al., 2006).
Corrosion Inhibition
In the field of materials science, derivatives of 1-Phenyl-2-(pyridin-4-yl)ethanone have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid. Schiff base compounds derived from this chemical showed significant inhibition efficiency, linked to their chemical structures (Hegazy et al., 2012).
Antibacterial Applications
Its derivatives have been synthesized and screened for antibacterial activity. For instance, compounds derived from 1-(4-(piperidin-1-yl) phenyl) ethanone showed significant antibacterial properties, indicating its relevance in the development of new antimicrobial agents (Merugu, Ramesh & Sreenivasulu, 2010).
Anticancer Potential
Derivatives of 1-Phenyl-2-(pyridin-4-yl)ethanone have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).
Structural and Kinetic Studies
This compound has also been a subject of structural and kinetic studies. For example, the hydrogen-bonding patterns in enaminones derived from 1-Phenyl-2-(pyridin-4-yl)ethanone have been explored, contributing to the understanding of molecular interactions in organic compounds (Balderson et al., 2007).
Catalytic Properties
1-Phenyl-2-(pyridin-4-yl)ethanone-based compounds have been used in the synthesis of metal complexes with catalytic properties. For instance, ruthenium complexes derived from it have shown catalytic oxidation properties, useful in various chemical reactions (Liu et al., 2017).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 1-Phenyl-2-(pyridin-4-yl)ethanone are not mentioned in the search results, similar compounds have been studied for their potential in drug discovery . The pyrrolidine ring, a similar structure, has been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Eigenschaften
IUPAC Name |
1-phenyl-2-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-4-2-1-3-5-12)10-11-6-8-14-9-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACULMSXMKICJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301813 | |
| Record name | 1-Phenyl-2-(pyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyridin-4-yl)ethanone | |
CAS RN |
1620-55-9 | |
| Record name | 1-Phenyl-2-(4-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 146504 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1620-55-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-2-(pyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-2-(4-PYRIDINYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)
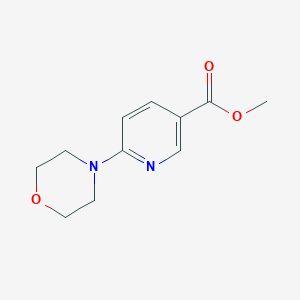
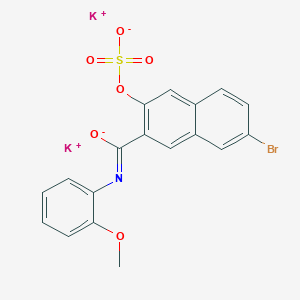
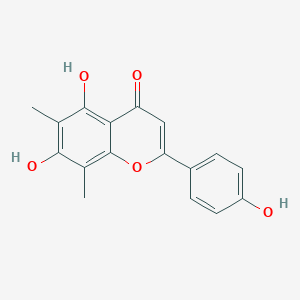
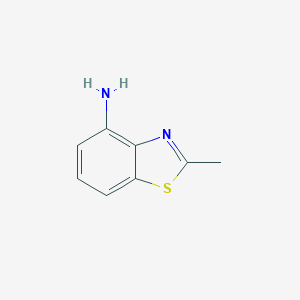
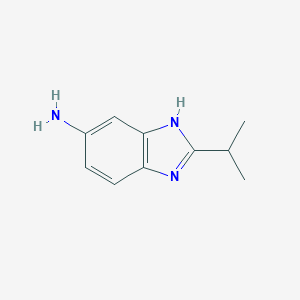
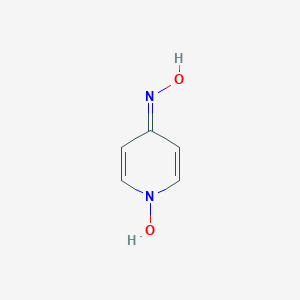
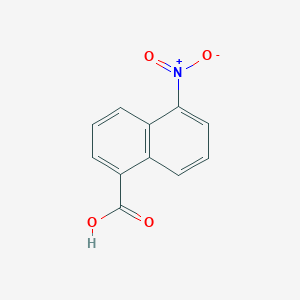
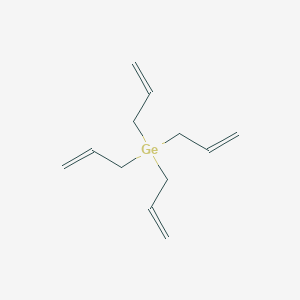
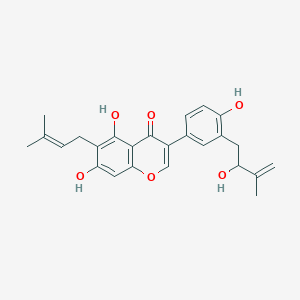
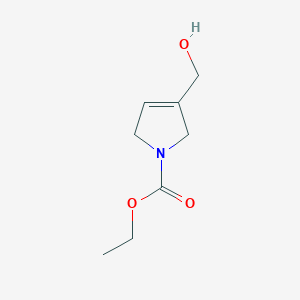
![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)